N-Methylberbamine (N-MB) is a derivative of berberine, a compound known for its therapeutic potential, particularly in cardiovascular diseases. Berberine itself has been recognized for its antiarrhythmic and ischemic protective effects. However, the specific pharmacological properties and mechanisms of action of N-MB have not been fully elucidated until recent studies began to shed light on its potential as a multi-target drug in the treatment of arrhythmias12.
Recent research has focused on the interaction of N-MB with cardiac ion channels, which are crucial in the regulation of the heart's electrical activity. Molecular docking techniques have revealed that N-MB can stably bind to both CaV1.2 calcium channels and KV11.1 potassium channels, which are key players in cardiac action potential formation and propagation12.
In studies involving rabbit ventricular myocytes and cell lines expressing human ion channels, N-MB has been shown to extend the duration of action potentials by inhibiting the outward rectifying current, which is primarily carried by potassium ions, and by decreasing the peak amplitude of the L-type calcium current12. This dual inhibition results in a prolonged refractory period, which could be beneficial in preventing the re-initiation of arrhythmias. The extension of action potential durations (APD20, APD50, and APD90) and the reduction of the amplitude of action potential (APA) suggest that N-MB has a significant antiarrhythmic effect2.
The primary application of N-MB, as suggested by the studies, is in the field of cardiology, specifically for the treatment of arrhythmias. By extending the action potential and inhibiting key ionic currents in cardiac cells, N-MB shows promise as a potent antiarrhythmic agent. Its ability to target multiple ion channels may offer an advantage over drugs that act on a single type of channel, potentially reducing the risk of arrhythmia recurrence12.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6